Cas no 52186-11-5 (2,8-bis(2-methylbenzyl)cyclooctanone)

2,8-bis(2-methylbenzyl)cyclooctanone structure
52186-11-5 structure
Product Name:2,8-bis(2-methylbenzyl)cyclooctanone
CAS No:52186-11-5
MF:C24H30O
MW:334.494407176971
CID:1576357
PubChem ID:135228
Update Time:2025-04-21

2,8-bis(2-methylbenzyl)cyclooctanone Chemical and Physical Properties

Names and Identifiers

    • 2,8-bis(2-methylbenzyl)cyclooctanone
    • 2,8-Bis((2-methylphenyl)methyl)cyclooctanone
    • Cyclooctanone, 2,8-bis((2-methylphenyl)methyl)-
    • SCHEMBL11795739
    • 52186-11-5
    • DTXSID60966557
    • 2,8-bis[(2-methylphenyl)methyl]cyclooctan-1-one
    • Inchi: 1S/C24H30O/c1-18-10-6-8-12-20(18)16-22-14-4-3-5-15-23(24(22)25)17-21-13-9-7-11-19(21)2/h6-13,22-23H,3-5,14-17H2,1-2H3
    • InChI Key: ZJTABBHLPWBXCV-UHFFFAOYSA-N
    • SMILES: O=C1C(CC2C=CC=CC=2C)CCCCCC1CC1C=CC=CC=1C

Computed Properties

  • Exact Mass: 334.2298
  • Monoisotopic Mass: 334.229665576g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 378
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.7
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07
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